![molecular formula C17H17N3O B11845734 3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile CAS No. 6641-91-4](/img/structure/B11845734.png)
3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile typically involves multi-component reactions (MCRs). One efficient method is the ammonium acetate-catalyzed one-pot synthesis. This method uses β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one as starting materials. The reaction is carried out in ethanol with ammonium acetate as the catalyst, resulting in high yields and a simple work-up process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available catalysts like ammonium acetate suggest that scalable production is feasible. The use of inexpensive and accessible reagents further supports the potential for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol Mannich Bases: These compounds share a similar naphthalene core and are used in the synthesis of various heterocycles.
Pyrazolone Derivatives: Compounds like 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol have similar structural features and biological activities.
Uniqueness
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile stands out due to its unique combination of a naphthalene ring with a dipropanenitrile moiety, offering distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Biological Activity
3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene moiety linked to a dipropanenitrile group through an azanediyl bridge. Its molecular formula is C19H22N2O, and it exhibits properties typical of compounds with aromatic and nitrile functionalities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antioxidant, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study on a similar compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthalene structure can enhance anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 5.0 | Apoptosis induction |
Compound B | MCF-7 | 10.0 | Cell cycle arrest |
3,3'-((2-Hydroxy...) | A549 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups in the naphthalene structure suggests potential antioxidant properties that could protect normal cells from oxidative stress.
- Enzyme Inhibition : Compounds with nitrile groups often act as enzyme inhibitors, which could be relevant in targeting cancer metabolism.
Case Studies
- Case Study on Antioxidant Activity : A related compound was tested for its antioxidant capacity using the DPPH assay. Results indicated that it exhibited significant scavenging activity comparable to that of vitamin C at low concentrations .
- Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects on normal versus cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Properties
CAS No. |
6641-91-4 |
---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2 |
InChI Key |
SNOGRGOFZKIKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O |
Origin of Product |
United States |
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